

Application Notes: Demonstrating Crystal Field Theory with Hexaaquacobalt(II)

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Compound of Interest

Compound Name: hexaaquacobalt(II)

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Introduction

The vibrant colors and magnetic properties of transition metal complexes provide a compelling visual and conceptual entry point into the principles of Crystal Field Theory (CFT). The **hexaaquacobalt(II)** ion, $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$, is an exemplary model for demonstrating these concepts due to its straightforward preparation, distinct color, and labile nature, which allows for observable changes in coordination geometry and color.^{[1][2]} This document provides detailed application notes and protocols for utilizing $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ in a laboratory setting to illustrate the fundamental principles of CFT.

Core Concepts

In an isolated gaseous Co^{2+} ion, the five d-orbitals are degenerate. However, when surrounded by six water ligands in an octahedral arrangement, the ligands' lone pairs of electrons repel the electrons in the cobalt's d-orbitals.^{[3][4]} This repulsion is not uniform; the $d_{x^2-y^2}$ and d_{z^2} orbitals, which point directly at the ligands, experience greater repulsion and are raised in energy. The d_{xy} , d_{xz} , and d_{yz} orbitals, which are located between the ligands, experience less repulsion and are stabilized at a lower energy level.^[3] This energy difference between the two sets of orbitals is known as the crystal field splitting energy (Δ_o).

The Co^{2+} ion has a d^7 electronic configuration. In the presence of weak-field ligands like water, the crystal field splitting energy (Δ_o) is relatively small.^[1] Consequently, it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than pairing up in the

lower energy t_{2g} orbitals. This results in a high-spin complex with the electron configuration $t_{2g}^5 e_g^2$.^[5]

The characteristic pink color of a $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ solution arises from the absorption of light in the green region of the visible spectrum, which promotes an electron from a lower energy t_{2g} orbital to a higher energy e_g orbital.^[6] The transmitted light is therefore perceived as pink. The wavelength of maximum absorbance (λ_{max}) for this electronic transition can be used to experimentally determine the value of Δ_o .

Quantitative Data Summary

The following table summarizes key quantitative data for the **hexaaquacobalt(II)** ion, which is central to the experimental demonstration of Crystal Field Theory.

Parameter	Value	Reference
Wavelength of Maximum Absorption (λ_{max})	~512 - 540 nm	[6][7]
Molar Absorptivity (ϵ) at λ_{max}	4.84 $\text{M}^{-1} \text{cm}^{-1}$	[7]
Crystal Field Splitting Energy (Δ_o)	~8800 - 9200 cm^{-1}	[8][9]
Crystal Field Stabilization Energy (CFSE)	-0.8 Δ_o	[5][9]

Experimental Protocols

Protocol 1: Preparation of **Hexaaquacobalt(II)** Chloride Solution

Objective: To prepare a stock solution of **hexaaquacobalt(II)** chloride.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Distilled water

- Volumetric flask (e.g., 100 mL)
- Analytical balance
- Beaker
- Glass stirring rod

Procedure:

- Calculate the mass of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ required to prepare a solution of a desired concentration (e.g., 0.1 M).
- Accurately weigh the calculated mass of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ using an analytical balance and transfer it to a beaker.
- Add a small amount of distilled water to the beaker and stir with a glass rod until the solid is completely dissolved. The resulting solution should be a clear pink color.[2]
- Carefully transfer the solution to a volumetric flask.
- Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the cobalt salt is transferred.
- Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: UV-Visible Spectroscopy of $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$

Objective: To determine the wavelength of maximum absorption (λ_{max}) and calculate the crystal field splitting energy (Δ_0) for $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$.

Materials:

- Prepared $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ solution

- UV-Visible spectrophotometer
- Cuvettes (quartz or glass)
- Distilled water (as a blank)

Procedure:

- Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the spectrophotometer to scan a wavelength range in the visible region (e.g., 400-700 nm).
- Fill a cuvette with distilled water to serve as the blank and wipe the outside of the cuvette with a lint-free tissue.
- Place the blank cuvette in the spectrophotometer and record the baseline spectrum.
- Rinse a second cuvette with a small amount of the $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ solution and then fill it with the solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- From the spectrum, identify the wavelength of maximum absorbance (λ_{max}).^[7]
- The energy of the absorbed light at λ_{max} corresponds to the crystal field splitting energy (Δ_o). Calculate Δ_o using the following equation: $\Delta_o (\text{cm}^{-1}) = 1 / \lambda_{\text{max}} (\text{cm})$

Protocol 3: Demonstration of Ligand Exchange

Objective: To observe the effect of ligand exchange on the color and coordination geometry of the cobalt(II) complex.

Materials:

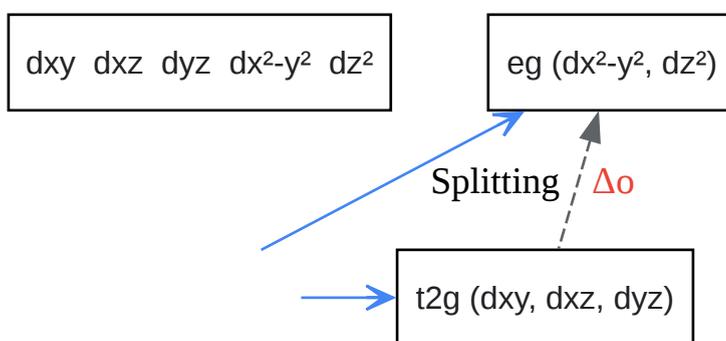
- Prepared $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ solution

- Concentrated hydrochloric acid (HCl)
- Test tubes
- Dropper

Procedure:

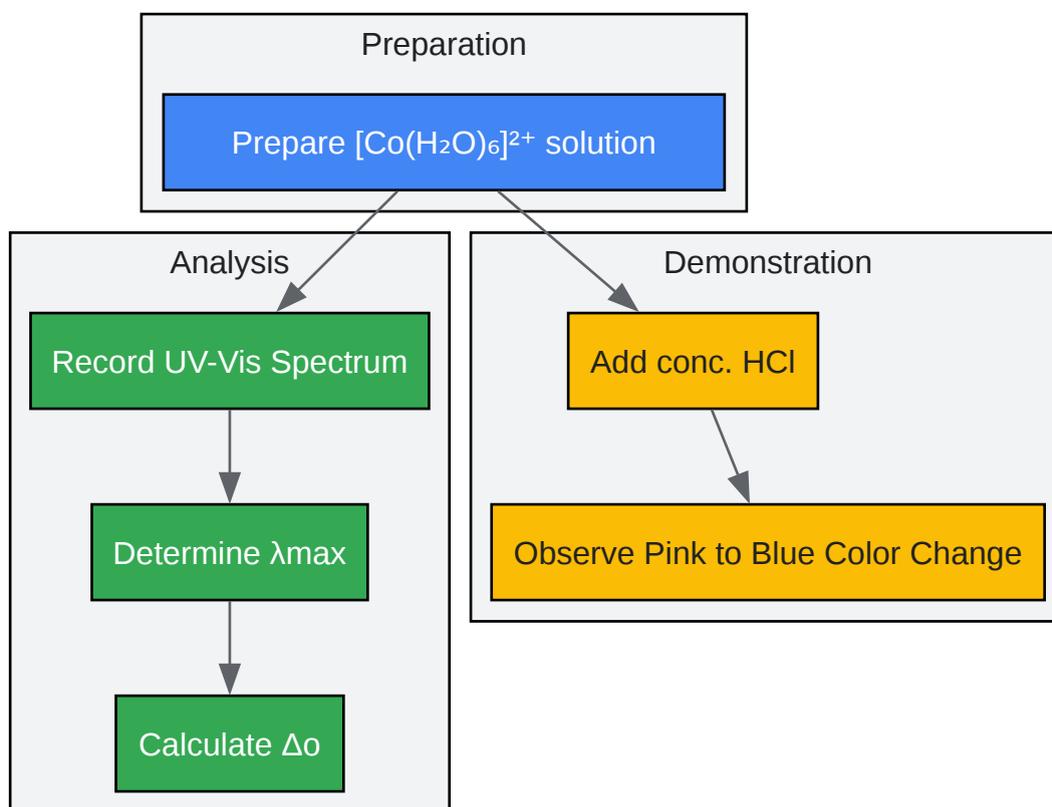
- Place a small amount of the pink $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ solution into a test tube.
- Carefully add concentrated HCl dropwise to the solution.
- Observe the color change from pink to blue.[2] This indicates the formation of the tetrahedral tetrachlorocobaltate(II) ion, $[\text{CoCl}_4]^{2-}$. [3][6]
- The reaction is reversible. Adding water to the blue solution will shift the equilibrium back towards the pink $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex. [2][3]

Visualizations



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Caption: d-orbital splitting in an octahedral crystal field.



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Caption: Experimental workflow for CFT demonstration.

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